molecular formula C15H21NO2 B13194987 N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide

N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide

Cat. No.: B13194987
M. Wt: 247.33 g/mol
InChI Key: FGZQKYFNPCRWIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl), thiols (e.g., RSH)

Major Products Formed

Scientific Research Applications

N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(3-methyl-5-propan-2-yloxyphenyl)cyclobutanecarboxamide

InChI

InChI=1S/C15H21NO2/c1-10(2)18-14-8-11(3)7-13(9-14)16-15(17)12-5-4-6-12/h7-10,12H,4-6H2,1-3H3,(H,16,17)

InChI Key

FGZQKYFNPCRWIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)NC(=O)C2CCC2

Origin of Product

United States

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